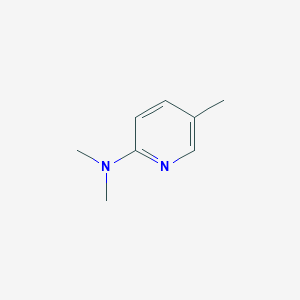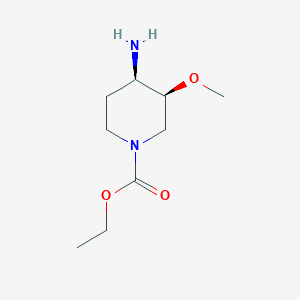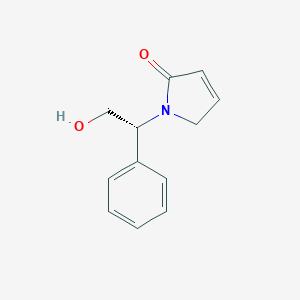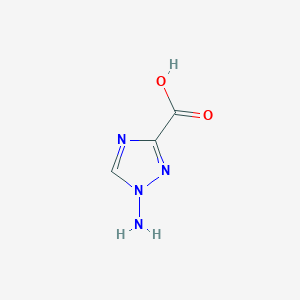
N,N,5-trimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-trimethylpyridin-2-amine, also known as TM2PA, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. TM2PA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Precursor for Synthesis of Radiolabelled Compounds
“N,N,5-trimethylpyridin-2-amine” is used as a precursor for the synthesis of radiolabelled compounds . Specifically, it is used to synthesize 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP) . This compound is a prosthetic group used to radiolabel peptides for positron emission tomography (PET), a type of nuclear medicine imaging .
Peptide Radiolabelling
The compound plays a crucial role in peptide radiolabelling . Radiolabelling of peptides is typically done using a ‘prosthetic group’, a small synthon to which the radioisotope is attached in the first step, followed by attachment to the peptide in the second step .
Diagnostic Imaging
“N,N,5-trimethylpyridin-2-amine” is used in diagnostic imaging . The development of radiolabelled peptides as imaging agents has grown with the identification of numerous peptide-binding receptors that are overexpressed on tumor cells .
Targeted Therapy
The compound is used in targeted therapy . Peptide-based pharmaceuticals have applications in both diagnostic imaging and targeted therapy .
Nanoparticle Formation
“N,N,5-trimethylpyridin-2-amine” is used in the formation of nanoparticles . Specifically, N,N,N-trimethyl-O-cetyl chitosan (TMCC) based nanoparticles were able to dramatically increase the cellular uptake of peptide nucleic acid .
Drug Delivery
The compound is used in drug delivery systems . The TMCC based nanoparticles were able to dramatically increase the cellular uptake of peptide nucleic acid, making it a potential candidate for drug delivery .
Eigenschaften
IUPAC Name |
N,N,5-trimethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-5-8(9-6-7)10(2)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISVLUETKZZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)




